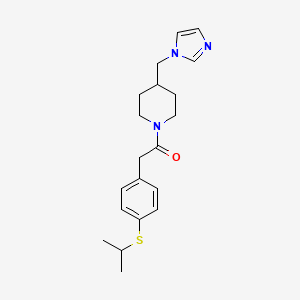

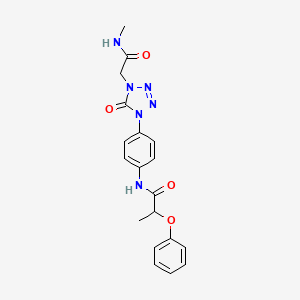

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves a multi-step process, as demonstrated in the study where a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds were created. The process began with the conversion of aromatic organic acids into esters, followed by transformation into hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols. The final step involved stirring these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to yield the target compounds .

Molecular Structure Analysis

The molecular structures of the synthesized sulfonamide compounds were confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance ((1)H-NMR), and mass spectrometry were employed to ascertain the chemical structure and to ensure the correct synthesis of the target molecules . These techniques are crucial for verifying the presence of specific functional groups and the overall molecular framework of the synthesized compounds.

Chemical Reactions Analysis

The sulfonamide compounds synthesized in these studies were designed to interact with biological targets. For instance, the compounds from the first study were screened for their inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), showing relative activity against AChE . In another study, the antimicrobial activity of sulfonamides was evaluated against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium species, with some compounds showing significant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and sulfanyl groups can affect properties such as solubility, melting point, and reactivity. These properties are essential for the biological activity of the compounds, as they determine the compounds' ability to reach and interact with their biological targets. The studies provided do not detail the specific physical properties of "2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide," but such properties would typically be characterized as part of the compound's profile .

Wissenschaftliche Forschungsanwendungen

Synthetic Utility in Pharmaceutical Products

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide and its derivatives demonstrate considerable importance in the synthesis of pharmaceutical products. The acetamide moiety, a common functional group in many natural and pharmaceutical compounds, has been utilized in the development of versatile reagents such as p-methoxybenzyl N-acetylcarbamate potassium salt and its derivatives. These compounds act as stable, easy-to-handle equivalents of N-acetamide nucleophiles and find application in synthesizing a wide range of substituted products, which can be further transformed into N-alkylacetamides and protected amines (Sakai et al., 2022).

Enzyme Inhibitory Activities

The scaffold has been explored for its potential in enzyme inhibition, highlighting its versatility in medicinal chemistry. For example, N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives have shown significant inhibition against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, indicating potential therapeutic applications in conditions requiring enzyme modulation (Virk et al., 2018).

Antimicrobial and Anticancer Applications

Derivatives of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide have been synthesized and evaluated for their antimicrobial activities. Such compounds, particularly those based on rhodanine-3-acetic acid, have demonstrated significant activity against a panel of bacteria, mycobacteria, and fungi. Notably, specific derivatives have shown high activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis and other bacterial infections (Krátký et al., 2017). Additionally, novel sulfonamide derivatives synthesized from this scaffold have exhibited cytotoxic activity against cancer cell lines, underscoring their potential in anticancer drug development (Ghorab et al., 2015).

Structural and Fluorescence Studies

The compound and its derivatives have been studied for their structural characteristics and properties in salt and inclusion compounds. Research on amide-containing isoquinoline derivatives reveals insights into their crystal structures, gel formation abilities, and fluorescence emissions, highlighting their utility in materials science and potential photodynamic therapy applications due to their enhanced fluorescence properties (Karmakar et al., 2007).

Eigenschaften

IUPAC Name |

2-(5-chlorothiophen-2-yl)sulfonyl-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO4S2/c1-20-11-4-2-10(3-5-11)8-16-13(17)9-22(18,19)14-7-6-12(15)21-14/h2-7H,8-9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYCYJDUKMLEEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B3006648.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3006649.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)

![N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B3006657.png)

![2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B3006658.png)